4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with 4-amino-1,2,3-triazole-5-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
1,2,3-Triazole: Widely used in click chemistry and drug development.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Explored for its energetic properties and applications in materials science.
Uniqueness
4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of an amino group and an isopropyl group, which can enhance its biological activity and specificity. This structural uniqueness allows it to interact with different molecular targets compared to other triazole derivatives .
Properties
Molecular Formula |
C6H11N5O |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
5-amino-3-propan-2-yltriazole-4-carboxamide |
InChI |
InChI=1S/C6H11N5O/c1-3(2)11-4(6(8)12)5(7)9-10-11/h3H,7H2,1-2H3,(H2,8,12) |
InChI Key |
YNODMSGWTIRMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)N)C(=O)N |
Origin of Product |
United States |
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